molecular formula C8H11F3N2O B13204972 3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene

3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene

Cat. No.: B13204972
M. Wt: 208.18 g/mol
InChI Key: CMWVNSBWUOQNSF-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound contains a trifluoromethyl group, which is known for its electron-withdrawing properties, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethylated precursor with a suitable diaza compound in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene: A similar compound with a slight variation in the diaza ring structure.

    3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-3-ene: Another related compound with a different position of the double bond.

Uniqueness

The uniqueness of 3-(Trifluoromethyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene lies in its specific structural arrangement and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H11F3N2O

Molecular Weight

208.18 g/mol

IUPAC Name

3-(trifluoromethyl)-1-oxa-2,9-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C8H11F3N2O/c9-8(10,11)6-4-7(14-13-6)2-1-3-12-5-7/h12H,1-5H2

InChI Key

CMWVNSBWUOQNSF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=NO2)C(F)(F)F)CNC1

Origin of Product

United States

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